molecular formula C6H11Cl2N3O2 B2663302 Histidine dihydrochloride CAS No. 15474-90-5; 6027-02-7

Histidine dihydrochloride

Cat. No.: B2663302
CAS No.: 15474-90-5; 6027-02-7
M. Wt: 228.07
InChI Key: XEJCDBUNISUVGZ-UHFFFAOYSA-N
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Description

Historical Development of Histidine Derivatives in Scientific Research

The investigation of histidine derivatives traces back to foundational studies on amino acid biosynthesis and early Earth chemistry. Histidine's imidazole group, a five-membered aromatic ring with two nitrogen atoms, has been identified as a molecular relic from prebiotic peptide formation. Research indicates that histidine-containing dipeptides like histidyl-histidine demonstrated catalytic properties in facilitating peptide bond formation under simulated primordial conditions, suggesting their role in proto-enzymatic systems.

In the mid-20th century, the elucidation of the histidine biosynthesis pathway in Salmonella typhimurium and Escherichia coli revealed conserved enzymatic mechanisms across all three domains of life. This universality implies that histidine derivatives existed prior to the Last Universal Common Ancestor (LUCA), with gene elongation events shaping critical enzymes like HisA and HisF through tandem duplication of ancestral (β/α) domain modules. The discovery of photo-oxidative histidine cross-linking in IgG1 antibodies marked a modern milestone, demonstrating how histidine's reactivity underpins protein stability in therapeutic contexts.

Structural Nomenclature and Variant Forms in Academic Literature

This compound (C₆H₉N₃O₂·2HCl) is formally designated as the dichloride salt of histidine's diprotonated form. The compound's IUPAC name—2-amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride—reflects the protonation states at physiological pH. Key structural variants include:

Derivative Structural Modification Research Application
L-Histidine Free amino acid form Enzyme active site studies
Histidine hydrochloride Monoprotonated chloride salt Crystallography solvent systems
His-His cross-link Covalent bond between C2 imidazole carbons Antibody stability analysis

The cross-linked His-His adduct, identified in antibody hinge regions, exhibits a mass increase of 14 Da due to water elimination during nucleophilic attack between oxidized and native histidine residues. This modification exemplifies histidine's capacity for non-enzymatic post-translational changes under oxidative stress.

Research Significance Across Scientific Disciplines

Three domains highlight this compound's interdisciplinary value:

  • Evolutionary Biology : Comparative genomics of his operons reveals that gene elongation events in hisA and hisF predated LUCA, providing insights into early metabolic pathway assembly. The preservation of TIM-barrel structures in these enzymes underscores histidine's role in maintaining protein fold stability.

  • Protein Engineering : Photo-oxidative His-His cross-linking serves as a model for understanding light-induced degradation in therapeutic monoclonal antibodies. Studies show cross-link formation increases from 0.4% to 25.8% under alkaline conditions, correlating with reduced antibody efficacy.

  • Prebiotic Chemistry : The dipeptide His-His demonstrates autocatalytic peptide bond formation rates 10³-fold higher than non-imidazole-containing analogues, supporting its hypothesized role in primordial protein synthesis.

Theoretical Frameworks for Understanding this compound Function

Two complementary models explain histidine derivatives' reactivity:

Photochemical Oxidation Pathway
Under singlet oxygen (¹O₂) exposure, histidine's imidazole ring forms an endoperoxide intermediate that rearranges into 2-oxo-histidine and a His+32 species. Molecular dynamics simulations suggest the His+32 intermediate's electrophilic carbon undergoes nucleophilic attack by a second histidine, culminating in cross-link formation via water elimination. This mechanism aligns with observed pH-dependent kinetics, as alkaline conditions stabilize the deprotonated imidazole nucleophile.

Gene Elongation Dynamics The (β/α)~8~-barrel structure of HisA and HisF enzymes arose through successive gene elongation events. Phylogenetic analysis indicates an ancestral gene encoding a single (β/α) module underwent tandem duplication, followed by fusion into a single open reading frame. Structural constraints maintained the symmetry between N-terminal and C-terminal halves, enabling substrate channeling across the elongated protein. This model provides a framework for engineering histidine-biosynthetic enzymes with altered substrate specificities.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJCDBUNISUVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Nutritional Applications

Histidine Dihydrochloride in Animal Feed

Histidine is an essential amino acid for many non-ruminant species. This compound is used as a nutritional additive in animal feed to enhance growth and overall health. The European Commission has authorized its use in the diets of fish, particularly salmonids, due to its efficacy in promoting better growth rates and feed conversion ratios.

  • Composition Analysis : A study showed that this compound contains ≥ 98% histidine on a dry matter basis, with an average histidine content of 73.5% (ranging from 73.5% to 73.6%) and moisture content of approximately 9.1% .
ParameterValue (%)
Histidine Content73.5 (range 73.5-73.6)
Moisture Content9.1 (range 8.9-9.3)
Ash Content0.04 (range 0.02-0.07)

Case Study: Safety and Efficacy in Aquaculture

A comprehensive review conducted by the Panel on Additives and Products or Substances used in Animal Feed highlighted the safety of this compound when supplemented in fish diets . The study confirmed that the maximum tolerable dose for salmonids is around 2.5% in their diet without adverse effects.

Therapeutic Applications

This compound in Human Nutrition

Histidine plays a crucial role in various physiological processes, including hemoglobin synthesis and as a precursor for histamine production, which is involved in immune responses and gastric acid secretion. Supplementation with this compound has been explored for potential benefits in human health.

  • Recommended Dosage : The Norwegian Scientific Committee for Food Safety concluded that doses of 550 to 600 mg/day of histidine are unlikely to cause adverse health effects in humans aged ten years and older .

Research Applications

Crystallization Studies

This compound has been utilized in crystallization studies to understand its molecular structure better and its properties under varying conditions. Research has shown that single crystals can be obtained from aqueous solutions containing L-histidine and hydrochloric acid .

  • Crystal Structure : The crystals formed are monoclinic with specific cell dimensions, indicating the stability and potential for further studies on its physical properties.

Biochemical Research

Role in Protein Synthesis

As an amino acid, histidine is integral to protein synthesis and enzyme function. Its derivatives, including this compound, are studied for their roles in metabolic pathways and as precursors for other biologically active compounds.

Case Study: Impact on Zinc Metabolism

High dietary levels of histidine have been linked to alterations in zinc metabolism, potentially leading to deficiencies when consumed excessively . This highlights the importance of balanced supplementation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares histidine dihydrochloride with structurally or functionally related dihydrochloride salts:

Compound Name Chemical Structure Molecular Weight (g/mol) Key Applications Pharmacological Notes References
This compound C₆H₉N₃O₂·2HCl 228.07 Biochemical assays, cell culture media Induces apoptosis in cancer models
Lysine dihydrochloride C₆H₁₄N₂O₂·2HCl 219.12 Animal dietary supplements Supports growth in mice at 0.75% dosage
Histamine dihydrochloride C₅H₉N₃·2HCl 184.07 Thrombosis studies, sensor systems Binds H₂ receptors; IC₅₀ not reported
L-Histidinol dihydrochloride C₆H₁₁N₃O₂·2HCl 242.09 Cancer research (amino acid deprivation) Blocks histidyl-tRNA in GCN2 inhibition
Pyridoxamine dihydrochloride C₈H₁₂N₂O₂·2HCl 269.10 Vitamin B₆ supplementation Coenzyme in amino acid metabolism

Physicochemical Properties

  • Solubility: this compound is highly soluble in water and alcohol, facilitating its use in aqueous buffers . Lysine dihydrochloride similarly dissolves readily in water but precipitates in ethanol, impacting formulation strategies .
  • Synthesis : this compound is derived from natural sources (e.g., blood corpuscle paste) , whereas pharmaceutical dihydrochlorides like daclatasvir dihydrochloride (anti-HCV drug) require multi-step organic synthesis .
  • Stability : Histamine dihydrochloride degrades under UV light, limiting its use in long-term storage , whereas this compound exhibits stability in acidic conditions .

Pharmacological and Biochemical Activity

  • Receptor Binding : Histamine dihydrochloride activates H₂ receptors in thrombosis models, whereas dimaprit dihydrochloride (H₂ agonist) is more selective .
  • Nutritional Role : Lysine dihydrochloride is prioritized in animal diets for growth support, unlike this compound, which is used in niche biochemical contexts .

Key Research Findings

Purity and Spectroscopy : this compound’s UV absorption spectrum (λ_max ~260 nm) differs significantly from earlier reports due to improved purification methods, underscoring its reliability in modern assays .

Preclinical Models: In nude mice xenografts, dihydrochloride salts like rafoxanide (IC₅₀ = 1.09 μM in skin cancer) show direct anti-tumor activity, whereas this compound’s role is indirect via metabolic modulation .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing histidine dihydrochloride in a laboratory setting?

Answer: Synthesis of this compound typically involves the reaction of L-histidine with hydrochloric acid under controlled stoichiometric conditions. For characterization:

  • Purity analysis : Use HPLC (High-Performance Liquid Chromatography) with UV detection, referencing retention times against certified standards .
  • Structural confirmation : Employ NMR (¹H/¹³C) and X-ray crystallography to verify the dihydrochloride salt formation and stereochemistry .
  • Elemental analysis : Quantify chloride content via ion chromatography to confirm stoichiometry (e.g., 2:1 HCl:histidine ratio) .

Q. How should researchers handle and store histidine diihydrochloride to ensure stability?

Answer:

  • Storage : Keep in airtight, light-resistant containers at 2-8°C to prevent hygroscopic degradation. Avoid exposure to strong acids/bases or oxidizing agents .
  • Handling : Use nitrile gloves (tested via ASTM F739 standards) and fume hoods during weighing. Refer to glove compatibility charts for chemical resistance .
  • Decomposition : Monitor for discoloration (yellowing indicates degradation) and test solubility in water periodically (expected solubility: >50 mg/mL at 25°C) .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability under varying pH conditions be resolved?

Answer: Contradictions often arise from differences in experimental design. To address this:

Standardize conditions : Use buffered solutions (e.g., phosphate buffer pH 7.4) and control temperature (±0.5°C) .

Analytical consistency : Apply validated GC-FID or LC-MS methods to quantify degradation products (e.g., histamine or nitro derivatives) .

Statistical rigor : Perform triplicate trials with ANOVA to identify significant variability sources (e.g., pH drift, light exposure) .

Example Degradation Study Design:

pHTemperatureDurationKey ObservationsReference
3.025°C30 days5% degradation (hydrolysis)
7.437°C14 days12% degradation (oxidation)

Q. What advanced techniques are suitable for studying this compound’s interaction with biological systems?

Answer:

  • Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with proteins (e.g., histidine decarboxylase) .
  • Cellular assays : Evaluate cytotoxicity via MTT assays in HEK-293 cells, maintaining osmolarity with PBS to prevent chloride interference .
  • In vivo models : For pharmacokinetics, administer radiolabeled [¹⁴C]-histidine dihydrochloride and track urinary excretion using scintillation counting .

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

Answer:

  • Reproducibility checks : Replicate studies using identical cell lines (e.g., ATCC-certified HepG2) and lot-controlled reagents .
  • Meta-analysis : Apply Cochrane systematic review principles to aggregate data from independent studies, assessing bias via funnel plots .
  • Structural analogs : Compare results with related compounds (e.g., histamine dihydrochloride) to isolate structure-activity relationships .

Q. What quality control protocols are critical for ensuring batch-to-batch consistency in this compound production?

Answer:

  • Batch testing : Require Certificates of Analysis (CoA) with ≥3 critical parameters (e.g., purity, chloride content, residual solvents) .
  • Reference standards : Cross-validate against USP/Ph. Eur. monographs for identity tests (e.g., IR spectroscopy) .
  • Process validation : Document reaction parameters (pH, temperature) and intermediate QC checkpoints using ICH Q7 guidelines .

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